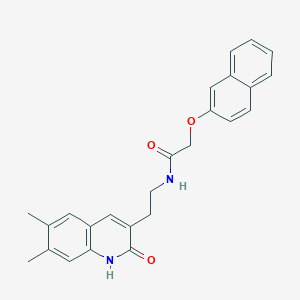

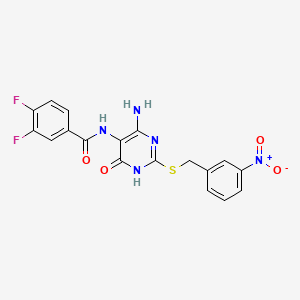

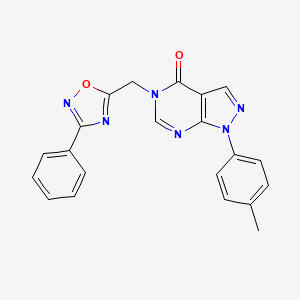

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-angiogenic, antiproliferative, and inhibitory effects on certain enzymes .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include acetylation, sulfonation, and the formation of amide bonds. For instance, the synthesis of N-(naphthalen-2-yl)acetamide derivatives has been reported, which includes the formation of quinolinone and dihydroquinolinone moieties . These synthetic routes could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has been characterized by crystallography, revealing planar naphthalene rings and specific orientations of substituents that may influence biological activity . The molecular structure of the compound of interest would likely exhibit similar features, such as planarity of the aromatic systems and the spatial arrangement of functional groups, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Compounds with acetamide groups can participate in various chemical reactions, including hydrogen bonding and metal chelation, as seen in the case of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a metal-chelating hydroxamate group and exhibits inhibitory activity against aminopeptidase N . The compound may also engage in similar interactions due to the presence of an acetamide group and a potentially chelating quinolinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of hydroxamic acid, naphthalene, and quinolinone groups can affect solubility, stability, and the ability to cross biological membranes. The compound "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide" would likely have unique properties that could be inferred from the properties of structurally related compounds, such as those described in the provided papers .

科学的研究の応用

Antiproliferative Activities

Certain derivatives of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound, identified as N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 0.6 μM. This compound inhibited cell proliferation by altering cell division and accumulating cells in the S phase, showing specific cytotoxicity towards NPC-TW01 cell lines without affecting peripheral blood mononuclear cells (PBMCs) up to a concentration of 50 μM (I‐Li Chen et al., 2013).

Structural Aspects and Inclusion Compounds

A study on the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids with various acids, highlighted the significant role of non-planar and planar anions in gelation and crystallization processes. These structural studies contribute to understanding the chemical behavior and potential applications of similar compounds in various scientific domains (A. Karmakar et al., 2007).

ERK2 Inhibition and Cytotoxicity

Novel series of compounds related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide were synthesized targeting ERK1/2 for their antineoplastic activity. These compounds showed considerable inhibitory effects on extracellular signal-regulated kinases (ERK1/2), indicating potential applications in cancer treatment due to their cytotoxic activities against various tumor cell lines. The compounds exhibited a range of cytotoxic activities, with some showing broad-spectrum antitumor activity and others being highly specific to certain cancer types (A. Aly et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It also includes precautions to be taken while handling the compound.

将来の方向性

This involves predicting or suggesting further studies that can be done with the compound. This could include suggesting modifications to the compound to improve its properties or suggesting new applications for the compound.

特性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-16-11-21-13-20(25(29)27-23(21)12-17(16)2)9-10-26-24(28)15-30-22-8-7-18-5-3-4-6-19(18)14-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJCCOIPVYECNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)